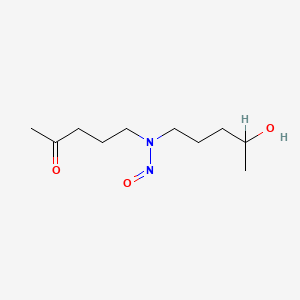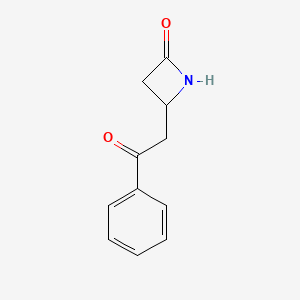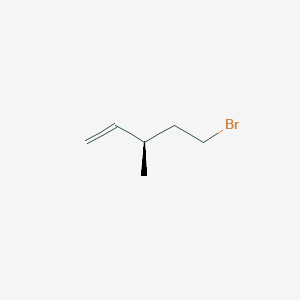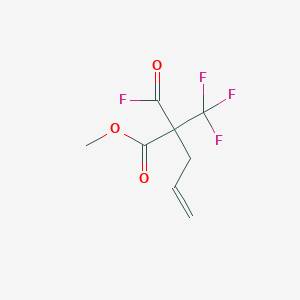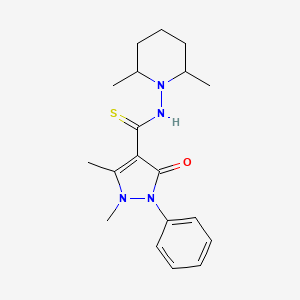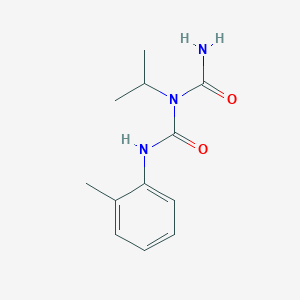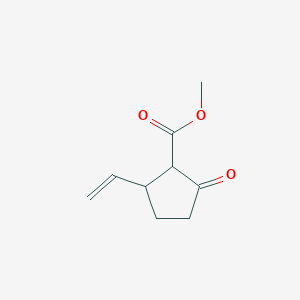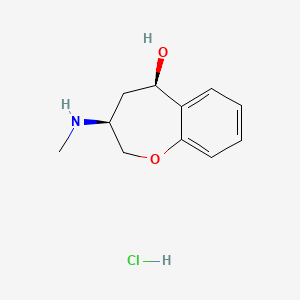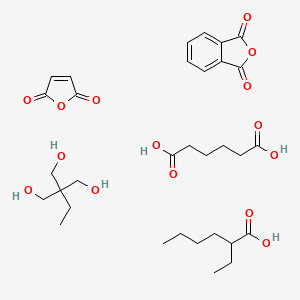
2-Benzofuran-1,3-dione;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Benzofuran-1,3-dione; 2-ethylhexanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; furan-2,5-dione; hexanedioic acid” is a complex mixture of five distinct chemical entities, each with unique properties and applications. These compounds are widely used in various fields such as organic synthesis, industrial production, and scientific research.
Vorbereitungsmethoden
2-Benzofuran-1,3-dione: Industrially, it is produced by the catalytic oxidation of o-xylene in the presence of air .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. Finally, the 2-ethylhexanal is oxidized to yield 2-ethylhexanoic acid .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: The reaction mixture is then purified and concentrated to obtain the final product .
Furan-2,5-dione: This process involves the catalytic oxidation of the hydrocarbon feedstock to form maleic anhydride .
Hexanedioic Acid: Alternative methods include the oxidative cleavage of cyclohexene using hydrogen peroxide .
Analyse Chemischer Reaktionen
2-Benzofuran-1,3-dione: 2-Benzofuran-1,3-dione undergoes various reactions such as hydrolysis, esterification, and Diels-Alder reactions. Common reagents include water, alcohols, and dienes. Major products include phthalic acid, esters, and Diels-Alder adducts .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid participates in reactions like esterification, amidation, and oxidation. Common reagents include alcohols, amines, and oxidizing agents. Major products include esters, amides, and carbonyl compounds .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol undergoes reactions such as esterification, etherification, and polymerization. Common reagents include acids, alcohols, and epoxides. Major products include esters, ethers, and polymers .
Furan-2,5-dione: Furan-2,5-dione is highly reactive and undergoes reactions like hydrolysis, Diels-Alder reactions, and polymerization. Common reagents include water, dienes, and alcohols. Major products include maleic acid, Diels-Alder adducts, and polymers .
Hexanedioic Acid: Hexanedioic acid undergoes reactions such as esterification, amidation, and polymerization. Common reagents include alcohols, amines, and polymerizing agents. Major products include esters, amides, and nylon .
Wissenschaftliche Forschungsanwendungen
2-Benzofuran-1,3-dione: 2-Benzofuran-1,3-dione is used in the synthesis of dyes, pigments, and pharmaceuticals. It is also a key intermediate in the production of plasticizers and resins .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid is used in the production of metal salts for paint driers, plasticizers, and lubricants. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a building block in the production of alkyd resins, high-gloss coatings, and ion exchange resins. It is also utilized in the manufacture of polyurethanes and synthetic lubricants .
Furan-2,5-dione: Furan-2,5-dione is used in the production of unsaturated polyester resins, alkyd resins, and copolymers. It is also employed in the synthesis of agricultural chemicals and pharmaceuticals .
Hexanedioic Acid: Hexanedioic acid is primarily used in the production of nylon-6,6 polyamide. It is also used in the manufacture of polyurethane foams, plasticizers, and food additives .
Wirkmechanismus
2-Benzofuran-1,3-dione: 2-Benzofuran-1,3-dione acts as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-oxygen bonds .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid functions as a carboxylic acid, participating in acid-base reactions and forming esters and amides through nucleophilic substitution .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a polyol, reacting with isocyanates to form polyurethanes and with acids to form esters .
Furan-2,5-dione: Furan-2,5-dione acts as a dienophile in Diels-Alder reactions, forming cycloaddition products with dienes. It also undergoes hydrolysis to form maleic acid .
Hexanedioic Acid: Hexanedioic acid functions as a dicarboxylic acid, participating in condensation reactions to form polyamides and polyesters .
Vergleich Mit ähnlichen Verbindungen
2-Benzofuran-1,3-dione: Similar compounds include phthalic acid and phthalimide. 2-Benzofuran-1,3-dione is unique due to its anhydride form, which makes it more reactive in certain organic transformations .
2-Ethylhexanoic Acid: Similar compounds include valeric acid and caproic acid. 2-Ethylhexanoic acid is unique due to its branched structure, which imparts different physical and chemical properties .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and pentaerythritol. 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its three hydroxyl groups, making it highly versatile in polymer chemistry .
Furan-2,5-dione: Similar compounds include succinic anhydride and phthalic anhydride. Furan-2,5-dione is unique due to its ability to undergo Diels-Alder reactions, forming a wide range of cycloaddition products .
Hexanedioic Acid: Similar compounds include glutaric acid and pimelic acid. Hexanedioic acid is unique due to its six-carbon chain, which makes it a key monomer in the production of nylon-6,6 .
Eigenschaften
CAS-Nummer |
76684-65-6 |
|---|---|
Molekularformel |
C32H46O15 |
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;hexanedioic acid |
InChI |
InChI=1S/C8H4O3.C8H16O2.C6H10O4.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;1-2H |
InChI-Schlüssel |
TYKZPNJUDCWNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
76684-65-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


